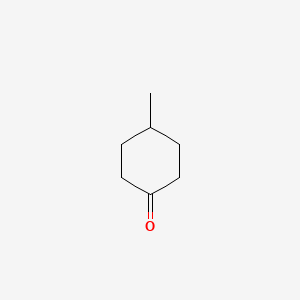

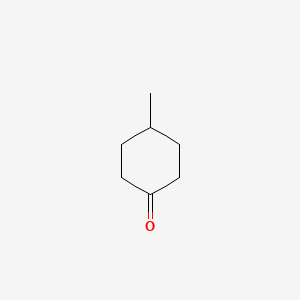

4-Methylcyclohexanone

Description

Properties

IUPAC Name |

4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVHNLRUAMRIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060435 | |

| Record name | Cyclohexanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; musty animalistic odour | |

| Record name | 4-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

169.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 4-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.924-0.934 | |

| Record name | 4-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 4-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-92-4, 1331-22-2 | |

| Record name | 4-Methylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L1R78K79S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-40.6 °C | |

| Record name | 4-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Methylcyclohexanone: A Comprehensive Technical Guide for Researchers

CAS Number: 589-92-4

This technical guide provides an in-depth overview of 4-Methylcyclohexanone, a crucial organic intermediate in various chemical syntheses, particularly in the pharmaceutical and flavor industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis protocols, and applications.

Core Properties of this compound

This compound, also known as tetrahydro-p-cresol, is a cyclic ketone.[1] It is a colorless to slightly yellow liquid with a musty, animal-like odor.[2][3] Its unique molecular structure makes it a versatile building block in organic synthesis.[4][5]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 589-92-4 | [1][2][3][6][7] |

| Molecular Formula | C₇H₁₂O | [1][2][8] |

| Molecular Weight | 112.17 g/mol | [1][2][3][7][9] |

| Appearance | Clear colorless to slightly yellow liquid | [2][10] |

| Odor | Musty, animal-like | [2][3] |

| Boiling Point | 169-171 °C (at 760 mmHg) | [2][3][7][9][11] |

| Melting Point | -41 °C to -40.6 °C | [2][9] |

| Density | 0.914 g/mL at 25 °C | [2][3][7][11] |

| Refractive Index (n20/D) | 1.4443 | [2][3][7] |

| Flash Point | 40.56 °C (105 °F) | [2][6] |

| Water Solubility | Not miscible in water | [2][9] |

| LogP | 1.33 - 1.38 | [2][9] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the oxidation of 4-methylcyclohexanol. Several methods exist, with variations in oxidizing agents and catalysts to optimize yield and minimize environmental impact. Below are detailed methodologies for two common synthesis routes.

Oxidation of 4-Methylcyclohexanol using TEMPO Catalyst

This method utilizes (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) as a catalyst for the oxidation of 4-methylcyclohexanol.

Methodology:

-

To a 500mL autoclave, add 11.4g of 4-methylcyclohexanol and dissolve it in 200mL of perfluorodecalin.[2]

-

Add 0.16g of TEMPO catalyst, 1mL of a 20 wt% hydrochloric acid solution, and 0.07g of sodium nitrate to the mixture.[2]

-

Pressurize the autoclave with oxygen to 1 MPa and maintain this pressure.[2]

-

Stir the reaction mixture at 45°C for 30 minutes.[2]

-

After the reaction is complete, wash the mixture with water and separate the organic phase.[2]

-

Dry the organic phase overnight with anhydrous sodium sulfate.[2]

-

Distill the mixture to remove the organic solvent, yielding this compound as a colorless liquid. This method reports a yield of 98.1%.[2]

Synthesis from 1-Methoxy-4-methyl-6-bromocyclohexane

This alternative synthesis route avoids the use of sodium hypochlorite, which can produce corrosive and hazardous byproducts.[6][9]

Methodology:

-

In a reaction vessel, combine 3 moles of 1-methoxy-4-methyl-6-bromocyclohexane with 900mL of a 20% aqueous sulfolane solution.[6][9]

-

Add a 10% oxalic acid solution to adjust the pH of the mixture to 5.[6][9]

-

Introduce 6 moles of potassium peroxodisulfate to the reaction vessel and allow the reaction to proceed for 90 minutes.[6][9]

-

Following the initial reaction, increase the temperature to 20°C.[9]

-

Add a potassium chloride solution and phenylmercuric acetate, and continue the reaction for an additional period.[6]

-

Allow the solution to separate into layers and isolate the oil layer.[6][9]

-

Wash the oil layer first with a sodium nitrate solution and then with a hexanoic acid solution.[6]

-

Perform recrystallization in a cyclohexanone solution, followed by dehydration with a suitable agent to obtain the final this compound product.[6]

Applications in Pharmaceutical Development

This compound is a vital intermediate in the synthesis of several pharmaceutical agents.[4][12] Its reactivity and structure make it an essential building block for complex molecules.[5]

Intermediate for Antineoplastic Agents

This ketone serves as a precursor in the synthesis of nitrosoureas, a class of chemotherapy drugs used to treat various cancers. Notably, it is an intermediate in the production of Lomustine (CCNU), which is used in the treatment of brain tumors and Hodgkin's lymphoma.[13] It is also an intermediate in the synthesis of methyl nitrosourea, a compound with applications in biochemical and cytotoxic research.[5]

Role in Antidiabetic Drug Synthesis

This compound is a key starting material in the synthesis of Glimepiride, an oral medication used to treat type 2 diabetes mellitus.[11] In this multi-step synthesis, this compound is first converted to this compound oxime, which is then reduced to trans-4-methylcyclohexylamine. This amine is a crucial intermediate that is further processed to produce Glimepiride.[1][11]

Below is a diagram illustrating the initial steps in the synthesis pathway of Glimepiride, starting from this compound.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[14] It is crucial to handle this chemical in a well-ventilated area and away from sources of ignition.[15][16] Personal protective equipment, including gloves, and eye and face protection, should be worn. Store in a tightly closed container in a cool, dry place.[15] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[14]

This guide provides a foundational understanding of this compound for research and development purposes. For more detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. ijcrt.org [ijcrt.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic method for organic synthesis intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. marmacs.org [marmacs.org]

- 11. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 14. Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]

- 15. homework.study.com [homework.study.com]

- 16. The Synthesis Of An Alkene 4-Methylcyclohexanol - 470 Words | Bartleby [bartleby.com]

An In-depth Technical Guide to 4-Methylcyclohexanone: Structural Elucidation and Isomeric Complexity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylcyclohexanone, a significant organic compound utilized as a flavoring agent and a key intermediate in the synthesis of pharmaceuticals, such as the antidiabetic medication glimepiride.[1] This document delves into its structural formula, explores its various isomers, and presents key quantitative data and experimental protocols relevant to its study and application in research and development.

Structural Formula and Core Properties

This compound is a cyclic ketone with the chemical formula C₇H₁₂O.[2][3] Its structure consists of a cyclohexane ring with a ketone functional group and a methyl group substituted at the fourth carbon atom relative to the carbonyl group.

Molecular Structure:

The fundamental structure of this compound serves as a basis for understanding its various isomeric forms, which arise from the different possible arrangements of the methyl group and the inherent stereochemistry of the cyclohexane ring.

Isomers of Methylcyclohexanone

Methylcyclohexanone exists in several isomeric forms, which can be broadly categorized into constitutional isomers and stereoisomers. These isomers exhibit distinct physical and spectroscopic properties.

Constitutional Isomers

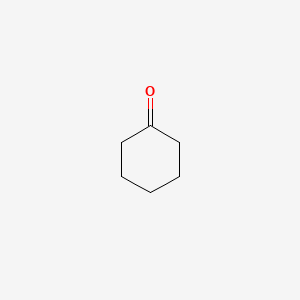

Constitutional isomers, also known as structural isomers, have the same molecular formula but different connectivity of atoms. The primary constitutional isomers of methylcyclohexanone are distinguished by the position of the methyl group on the cyclohexane ring.[5]

-

2-Methylcyclohexanone: The methyl group is on the carbon atom adjacent to the carbonyl group (alpha-carbon).

-

3-Methylcyclohexanone: The methyl group is on the beta-carbon relative to the carbonyl group.

-

This compound: The methyl group is on the gamma-carbon relative to the carbonyl group.

The following diagram illustrates the logical relationship between these constitutional isomers.

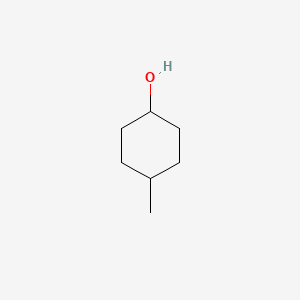

Stereoisomers of this compound

Due to the substituted cyclohexane ring, this compound can exist as stereoisomers. The chair conformation of the cyclohexane ring leads to the possibility of the methyl group being in either an axial or an equatorial position. These rapidly interconvert at room temperature. More distinctly, considering the plane of the ring, cis and trans isomers are possible in substituted cyclohexanes. While this compound itself doesn't have another substituent to define cis/trans relationships in the same way as a 1,4-disubstituted cyclohexane alcohol, for instance, the concept of stereoisomerism is crucial in understanding its reactions and derivatives. For example, the reduction of this compound yields cis- and trans-4-methylcyclohexanol.

Tautomers: Keto-Enol Isomerism

Like other ketones with alpha-hydrogens, this compound exists in equilibrium with its enol tautomer.[6][7] This keto-enol tautomerism involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.[6][7] The keto form is generally more stable and predominates at equilibrium.[7][8] This equilibrium is catalyzed by both acids and bases.[7]

The diagram below illustrates the keto-enol tautomerization of this compound.

Quantitative Data of Methylcyclohexanone Isomers

The following tables summarize key physical and spectroscopic data for the constitutional isomers of methylcyclohexanone.

Table 1: Physical Properties of Methylcyclohexanone Isomers

| Property | 2-Methylcyclohexanone | 3-Methylcyclohexanone | This compound |

| CAS Number | 583-60-8[5] | 591-24-2[5] | 589-92-4[2][5] |

| Molecular Formula | C₇H₁₂O | C₇H₁₂O | C₇H₁₂O[2] |

| Molecular Weight | 112.17 g/mol | 112.17 g/mol | 112.17 g/mol [4] |

| Boiling Point (°C) | 165.1[5] | 170.0[5] | 169-171[3][4][9] |

| Melting Point (°C) | -13.9[5] | -73.5[5] | -40.6[3][5] |

| Density (g/cm³) | 0.925[5] | 0.920[5] | 0.916[5] |

| Refractive Index (n20/D) | ~1.448 | ~1.446 | 1.4443[4] |

Table 2: Spectroscopic Data of Methylcyclohexanone Isomers

| Spectroscopic Technique | 2-Methylcyclohexanone | 3-Methylcyclohexanone | This compound |

| ¹H NMR (CDCl₃, ppm) | ~1.0 (d, 3H, CH₃), ~1.6-2.5 (m, 9H, ring protons)[10] | ~1.0 (d, 3H, CH₃), ~1.5-2.4 (m, 9H, ring protons)[10] | ~1.1 (d, 3H, CH₃), ~1.7-2.4 (m, 9H, ring protons)[10] |

| ¹³C NMR (CDCl₃, ppm) | ~15 (CH₃), ~22-45 (ring CH₂ & CH), ~212 (C=O)[10] | ~22 (CH₃), ~25-48 (ring CH₂ & CH), ~211 (C=O)[10] | ~21 (CH₃), ~30-46 (ring CH₂ & CH), ~211 (C=O)[10] |

| IR (liquid film, cm⁻¹) | ~1715 (C=O stretch)[10] | ~1715 (C=O stretch)[10] | ~1715 (C=O stretch)[10] |

| Mass Spec. (m/z) | 112 (M⁺), 97, 84, 69, 55[10] | 112 (M⁺), 97, 84, 69, 56[10] | 112 (M⁺), 97, 84, 69, 55[10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and characterization of this compound and its isomers.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 4-methylcyclohexanol.[11]

Protocol: Oxidation of 4-Methylcyclohexanol

-

Reactants: A mixture of cis- and trans-4-methylcyclohexanol is used as the starting material.[11]

-

Solvent and Catalyst: The alcohol is dissolved in a suitable solvent like perfluorodecalin. A catalytic system involving TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), hydrochloric acid, and sodium nitrate is employed.[11]

-

Oxidant: Oxygen is introduced into the reaction vessel and maintained at a constant pressure (e.g., 1 MPa).[11]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 0.5 hours).[11]

-

Workup: After the reaction, the mixture is washed with water. The organic phase is separated and dried over anhydrous sodium sulfate.[11]

-

Purification: The solvent is removed by distillation to yield the final product, this compound.[11]

Spectroscopic Characterization

The following are standard protocols for the spectroscopic analysis of methylcyclohexanone isomers.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

Sample Preparation: 5-10 mg of the isomer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard.[10]

-

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.[10]

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule, particularly the carbonyl (C=O) group.

-

Sample Preparation: A thin liquid film of the sample is placed between two salt plates (e.g., NaCl or KBr).[10]

-

Data Acquisition: The instrument scans the mid-infrared range (4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum.[10]

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

-

Sample Preparation: A dilute solution of the isomer is prepared in a volatile organic solvent (e.g., dichloromethane).[10]

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used. The sample is injected into the GC, where isomers are separated before entering the mass spectrometer for ionization and analysis.[10]

The following diagram outlines a general experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound and its isomers represent a fascinating case study in structural and stereoisomerism. A thorough understanding of their distinct properties, supported by robust analytical techniques, is essential for their effective application in various fields, from flavor chemistry to pharmaceutical synthesis. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the study and utilization of these important chemical entities.

References

- 1. 4 - Methylcyclohexanone Manufacturer, Supplier, Exporter [somu-group.com]

- 2. Cyclohexanone, 4-methyl- [webbook.nist.gov]

- 3. This compound | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-甲基环己酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methylcyclohexanone - Wikipedia [en.wikipedia.org]

- 6. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 4-methyl cyclohexanone, 589-92-4 [thegoodscentscompany.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanone, a substituted cyclic ketone, serves as a versatile intermediate in organic synthesis and is of significant interest in the fields of medicinal chemistry and materials science. Its structural features, including the carbonyl group and the methyl-substituted cyclohexane ring, dictate its reactivity and physical behavior. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its application and analysis.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below, providing a foundational dataset for its use in experimental and developmental settings.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O | [1][2][3][4] |

| Molecular Weight | 112.17 g/mol | [1][2][3][4][5][6] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][3][7] |

| Odor | Faint, musty, animal-like | [1][3][5] |

| Density | 0.914 g/mL at 25 °C | [3][5][6][8] |

| Boiling Point | 169-171 °C | [1][2][3][5][6][8][9][10][11][12] |

| Melting Point | -41 °C to -40.6 °C | [1][3][7][8][9][13] |

| Flash Point | 48 °C (118.4 °F) | [10][12][13] |

| Refractive Index (n²⁰/D) | 1.4443 | [3][5][6][12] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and oils.[1][14][15] | |

| Vapor Pressure | 1.5 mmHg at 25 °C | [1][2] |

| LogP | 1.33 - 1.38 | [1][2][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Spectral data available. | [1] |

| ¹³C NMR | Spectral data available. | [16] |

| Infrared (IR) Spectroscopy | Spectral data available. | [1][17] |

| Mass Spectrometry (MS) | Spectral data available. | [1][18] |

| Raman Spectroscopy | Spectral data available. | [1] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a cyclic ketone. The carbonyl group is the primary site of chemical reactions, including nucleophilic addition, condensation reactions, and reduction. The presence of α-hydrogens allows for enolate formation and subsequent reactions.

-

Stability : Stable under normal temperatures and pressures.[7]

-

Incompatibilities : Strong oxidizing agents, reducing agents, and strong bases.[7][19] It has been reported that a mixture with nitric acid can be explosive when heated.[7]

-

Hazardous Decomposition Products : Combustion may produce carbon monoxide and carbon dioxide.[7]

Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small liquid sample is the capillary tube method.[1][14][18][20][21]

Methodology:

-

A small amount of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with mineral oil).

-

The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

While this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then gently heating it. The temperature at which the solid transitions to a liquid is the melting point.[3][6][12][15]

Methodology:

-

A small sample of the solidified compound is introduced into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer.

-

The sample is heated slowly.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point.

Measurement of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[17][19][22][23]

Methodology:

-

A clean, dry pycnometer (specific gravity bottle) or a graduated cylinder is weighed.

-

The container is filled with the liquid to a calibrated mark.

-

The filled container is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid by its volume.

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is temperature-dependent. An Abbe refractometer is commonly used for this measurement.[13][24]

Methodology:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the sample liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

Determination of Solubility

Solubility tests are performed to determine the solubility of a compound in various solvents.[2][8][9][10][14]

Methodology:

-

A small, measured amount of the solute (e.g., 0.1 g or 0.2 mL) is placed in a test tube.

-

A measured volume of the solvent (e.g., 3 mL) is added in portions with vigorous shaking.

-

The mixture is observed to determine if the solute has dissolved completely.

-

This procedure is repeated with a range of solvents, typically including water, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution, and 5% HCl solution.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Acquisition Methodology:

-

Sample Preparation : A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard.[5][25][26][27][28][29][30][31][32]

-

Instrument Setup : The sample tube is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition : The appropriate pulse sequence is selected, and the data (Free Induction Decay or FID) is acquired over a number of scans to achieve a good signal-to-noise ratio.

-

Data Processing : The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is used to identify the functional groups present in a molecule.[16][33][34][35]

Methodology:

-

Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used where the liquid is placed directly on the crystal.

-

Data Acquisition : The sample is placed in the IR spectrometer, and the spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹). A background spectrum is typically recorded first and subtracted from the sample spectrum.

-

Data Analysis : The absorption bands in the spectrum are correlated to specific functional groups using correlation tables.

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and molecular formula of a compound.[36][37][38][39][40]

Methodology:

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization : The vaporized molecules are ionized, typically by an electron beam (Electron Ionization, EI), which knocks an electron off the molecule to form a molecular ion.

-

Mass Analysis : The ions are accelerated and then separated by a mass analyzer (e.g., a magnetic sector or a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the comprehensive characterization of a chemical compound like this compound.

Caption: General workflow for the characterization of this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. byjus.com [byjus.com]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

- 11. louis.uah.edu [louis.uah.edu]

- 12. pennwest.edu [pennwest.edu]

- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 17. calnesis.com [calnesis.com]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 20. chymist.com [chymist.com]

- 21. byjus.com [byjus.com]

- 22. batman.edu.tr [batman.edu.tr]

- 23. homesciencetools.com [homesciencetools.com]

- 24. scribd.com [scribd.com]

- 25. books.rsc.org [books.rsc.org]

- 26. chem.uiowa.edu [chem.uiowa.edu]

- 27. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 28. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 29. NMR Spectroscopy [www2.chemistry.msu.edu]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. acdlabs.com [acdlabs.com]

- 32. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 33. pubs.acs.org [pubs.acs.org]

- 34. orgchemboulder.com [orgchemboulder.com]

- 35. chem.libretexts.org [chem.libretexts.org]

- 36. Mass Spectrometry [www2.chemistry.msu.edu]

- 37. Organic chemistry - Wikipedia [en.wikipedia.org]

- 38. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 39. youtube.com [youtube.com]

- 40. youtube.com [youtube.com]

A Technical Guide to the Safety Profile of 4-Methylcyclohexanone

Introduction

4-Methylcyclohexanone (CAS No: 589-92-4; Molecular Formula: C₇H₁₂O) is a cyclic ketone used as a solvent and as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals like glimepiride.[1][2] Given its application in research and development, a thorough understanding of its safety profile is critical for professionals handling this substance. This guide provides an in-depth overview of the safety data for this compound, consolidating information from various safety data sheets (SDS) to support safe laboratory practices.

Physical and Chemical Properties

This compound is a flammable, colorless to light yellow liquid.[2][3][4] Its key physical and chemical properties are summarized below, providing essential data for handling, storage, and emergency planning.

| Property | Value | Source(s) |

| Molecular Weight | 112.17 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Boiling Point | 169-171 °C | [1][2][3][4][5][6][7] |

| Melting Point | -41 °C | [3][8] |

| Flash Point | 48 °C (118.4 °F) - closed cup | [3][6] |

| Density | 0.914 g/mL at 25 °C | [1][2][3][6][9] |

| Vapor Pressure | 1.5 mmHg at 25°C | [4][5][8] |

| Vapor Density | 3.86 (Air = 1) | [9] |

| Solubility | Insoluble or slightly soluble in water; soluble in oils | [1][5][10] |

| Refractive Index | n20/D 1.4443 | [1][6] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a flammable liquid that is harmful if swallowed.[3][5][7][11][12] The signal word associated with this chemical is "Warning".[6][7][12]

| GHS Classification | Hazard Class | Hazard Statement | Pictogram |

| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor | GHS02 (Flame) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

Toxicological Profile

The primary routes of exposure to this compound are ingestion, inhalation, and contact with skin or eyes.[3] Ingestion is known to be harmful.[3][5] Contact with the skin may cause irritation characterized by itching, scaling, or reddening, while eye contact can result in redness and pain.[3] Inhalation may lead to irritation of the respiratory system.[3]

| Toxicity Metric | Species | Route | Value | Source(s) |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 800 mg/kg | [3][8] |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Oral | 1600 mg/kg | [3] |

Exposure Control and Safe Handling

To minimize exposure and ensure safe handling of this compound, a systematic approach based on the hierarchy of controls should be implemented. This involves prioritizing engineering and administrative controls before relying on personal protective equipment (PPE).

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][10]

-

Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[3][9][13]

-

Facilities must be equipped with an eyewash station.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or safety glasses with side shields.[10][9][14]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[10][14]

-

Body Protection: A laboratory coat is required to prevent skin contact.[10][9][14] For larger quantities or splash risks, consider flame-retardant antistatic protective clothing.[12]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator should be used.[10][9][14]

Handling and Storage:

-

Avoid contact with skin and eyes and prevent inhalation of vapors.[3][14]

-

Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[3][10][9][13]

-

Ground and bond containers during material transfer to prevent static discharge.[3][10][13]

-

Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[10][9][13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial. The following workflows outline the recommended emergency procedures.

First Aid Response Workflow

Accidental Spill Cleanup Workflow

Experimental Protocols

The toxicological data, such as LD₅₀ values, presented in Safety Data Sheets are summaries of extensive experimental studies. While the detailed protocols for these specific studies are not provided in the publicly available SDS documents, a generalized workflow for an acute oral toxicity study (following OECD Guideline 420) is presented below. This illustrates the typical methodology used to determine values like the oral LD₅₀ for a substance.

References

- 1. This compound | 589-92-4 [chemicalbook.com]

- 2. 4 - Methylcyclohexanone Manufacturer, Supplier, Exporter [somu-group.com]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. 4-methyl cyclohexanone, 589-92-4 [thegoodscentscompany.com]

- 5. This compound | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 589-92-4 [sigmaaldrich.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. This compound | CAS#:589-92-4 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound(589-92-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. This compound CAS 589-92-4 | 820788 [merckmillipore.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

Spectroscopic Data of 4-Methylcyclohexanone: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Methylcyclohexanone, a key organic intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clarity and ease of comparison.

¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 - 2.45 | Multiplet | 4H | H-2, H-6 (Axial & Equatorial) |

| ~1.95 - 2.15 | Multiplet | 2H | H-3, H-5 (Axial) |

| ~1.65 - 1.85 | Multiplet | 1H | H-4 (Axial) |

| ~1.30 - 1.50 | Multiplet | 2H | H-3, H-5 (Equatorial) |

| ~1.05 | Doublet | 3H | -CH₃ |

Note: Precise coupling constants were not available in the referenced spectra. Assignments are based on typical chemical shifts for substituted cyclohexanones.

¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~211.0 | C=O (C-1) |

| ~46.0 | C-2, C-6 |

| ~30.5 | C-3, C-5 |

| ~34.0 | C-4 |

| ~21.5 | -CH₃ |

Infrared (IR) Spectroscopy Data

Sample Preparation: Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~2870 | Strong | C-H stretch (alkane) |

| ~1715 | Strong, Sharp | C=O stretch (ketone)[1] |

| ~1450 | Medium | CH₂ bend (scissoring) |

| ~1375 | Medium | CH₃ bend (symmetrical) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) Electron Energy: 70 eV

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | ~35 | [M]⁺ (Molecular Ion)[2] |

| 97 | ~20 | [M - CH₃]⁺ |

| 84 | ~40 | [M - CO]⁺ or McLafferty rearrangement |

| 69 | ~60 | [C₅H₉]⁺ |

| 55 | 100 | [C₄H₇]⁺ or [C₃H₃O]⁺ (Base Peak)[2] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ 0.00).[1]

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon environment. A spectral width of about 220 ppm is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans are typically accumulated.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The transformed spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat (undiluted) sample is prepared as a thin film.[3] A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr).[3] The plates are gently pressed together to form a thin, uniform liquid film.[3]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The frequencies of the major absorption bands are then identified and assigned to specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates the sample from the solvent and any impurities.[1]

-

Ionization: Electron Ionization (EI) is the method used. The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[4]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Visualizations

Spectroscopic Structural Analysis Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow for determining the structure of this compound using spectroscopic methods.

General Experimental Workflow for Spectroscopic Analysis

This diagram outlines a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.

References

A Comprehensive Technical Guide to the Solubility of 4-Methylcyclohexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 4-methylcyclohexanone in various organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to support laboratory work and formulation development.

Introduction

This compound (CAS No: 589-92-4), a cyclic ketone, is a colorless to pale yellow liquid with a faint, pleasant odor.[1] Its molecular structure, featuring a carbonyl group and a methyl-substituted cyclohexane ring, dictates its physicochemical properties, including its solubility in different media.[1] Understanding the solubility of this compound is paramount for its application as a solvent, a reaction intermediate in organic synthesis, and in the formulation of pharmaceutical products.[1] This guide synthesizes available data to provide a comprehensive overview of its solubility characteristics.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol | |

| Boiling Point | 169-171 °C | [2] |

| Melting Point | -41 °C | [3] |

| Density | 0.914 g/mL at 25 °C | [2] |

| logP | 1.38 | [4] |

Solubility of this compound

The solubility of this compound is a function of the solvent's polarity and the temperature of the system. As a moderately polar compound, it exhibits distinct solubility profiles in polar and non-polar solvents.

Qualitative Solubility Overview

This compound is generally characterized as being insoluble or having low miscibility in water, a highly polar solvent.[4] Conversely, it is widely reported to be soluble in a variety of organic solvents.[4] This includes:

-

Non-polar solvents: Readily soluble in solvents like hexane and benzene.

-

Polar aprotic solvents: It shows moderate to good solubility in solvents such as acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

-

Polar protic solvents: It is miscible with ethanol.[4]

Quantitative Solubility Data

While qualitative descriptions are abundant, precise quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, detailed experimental data for its solubility in water has been reported.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100g of solution) |

| 0.0 | 3.54 |

| 9.6 | 2.84 |

| 20.1 | 2.43 |

| 29.7 | 2.15 |

| 40.3 | 1.95 |

| 50.1 | 1.90 |

| 61.0 | 1.84 |

Data sourced from IUPAC-NIST Solubility Data Series.

Experimental Protocols for Solubility Determination

The following section outlines detailed methodologies for the experimental determination of the solubility of this compound. These protocols are based on established analytical techniques.

Gravimetric Method for Solid-Liquid Equilibrium

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solute in a solvent.

4.1.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled water bath or shaker

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Evaporating dish or weighing boat

-

Drying oven

4.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the presence of undissolved solute to confirm saturation.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (or cooled to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved particles.

-

Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporating dish. Record the exact weight of the solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound.

-

Final Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or mole fraction.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a highly sensitive and accurate method for determining solubility, particularly for complex mixtures or when only small sample volumes are available.

4.2.1. Materials and Equipment

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Analytical column appropriate for the separation of this compound from the solvent (e.g., C18 column)

-

Mobile phase

-

Standard solutions of this compound of known concentrations

-

Other materials as listed in the Gravimetric Method.

4.2.2. Procedure

-

Equilibration and Sampling: Prepare and equilibrate the saturated solutions as described in the Gravimetric Method (steps 1-4).

-

Sample Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration of this compound within the linear range of the calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area corresponding to this compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, and thus the solubility.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

References

4-Methylcyclohexanone molecular weight and formula

An In-depth Technical Guide on 4-Methylcyclohexanone: Physicochemical Properties

This guide provides core physicochemical data for this compound, a ketone compound used as a flavoring agent and as an intermediate in pharmaceutical and chemical synthesis.[1][2] It is intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C7H12O | [1][3][4] |

| Molecular Weight | 112.17 g/mol | [1][4] |

| Molar Mass | 112.172 g/mol | [2] |

| IUPAC Name | 4-methylcyclohexan-1-one | [1] |

| CAS Registry Number | 589-92-4 | [3] |

Experimental Protocols & Methodologies

The molecular weight and formula of this compound are calculated based on its atomic composition, as determined by its verified chemical structure. These are fundamental, constant properties of the molecule and do not require experimental determination in the context of this guide.

Logical Relationships

The relationship between the chemical structure of this compound and its molecular formula and weight is direct and foundational. The diagram below illustrates this logical connection.

Caption: Logical flow from chemical structure to molecular properties.

References

IUPAC name for 4-Methylcyclohexanone

An In-depth Technical Guide to 4-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a pivotal organic compound with significant applications in pharmaceutical synthesis, research, and various chemical industries. Its unique molecular structure and reactivity make it an indispensable building block for complex chemical syntheses.

Nomenclature and Structure

The compound with the CAS number 589-92-4 is systematically named according to IUPAC nomenclature.

-

IUPAC Name: 4-methylcyclohexan-1-one[1]

-

SMILES: CC1CCC(=O)CC1[1]

-

InChI Key: VGVHNLRUAMRIEW-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid.[1][5][6] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Appearance | Clear colorless to pale yellow liquid | [3][6] |

| Boiling Point | 169-171 °C at 760 mmHg | [1][3][5] |

| Melting Point | -40.6 °C | [1] |

| Density | 0.914 - 0.934 g/mL at 25 °C | [1][3][5] |

| Refractive Index | 1.441 - 1.452 at 20 °C | [1][7] |

| Vapor Pressure | 1.5 mmHg | [1] |

| Solubility | Insoluble in water; soluble in oils | [1] |

| LogP | 1.38 - 1.46 | [1][8] |

| Flash Point | 48 °C (118.4 °F) - closed cup |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Availability / Key Information | Source |

| ¹H NMR | Spectrum available | [9] |

| ¹³C NMR | Spectrum available | [9] |

| Mass Spectrum (MS) | Electron Ionization (EI) spectrum available | [10] |

| Infrared (IR) Spectrum | Gas-phase spectrum available | [11] |

Synthesis and Experimental Protocols

This compound is a vital organic synthesis intermediate.[12] It can be synthesized through various methods, most commonly via the oxidation of 4-methylcyclohexanol.

Protocol 1: Oxidation of 4-Methylcyclohexanol

This method employs a catalyst system involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the selective oxidation of the secondary alcohol.

Experimental Protocol:

-

To a 500 mL autoclave, add 11.4 g of 4-methylcyclohexanol (a mixture of cis- and trans-isomers) and dissolve it in 200 mL of perfluorodecalin.[13]

-

Add the following catalysts and reagents to the solution: 0.16 g of TEMPO, 1 mL of a 20 wt% hydrochloric acid solution, and 0.07 g of sodium nitrate.[13]

-

Pressurize the autoclave with oxygen to 1 MPa and maintain a continuous feed.[13]

-

Heat the mixture to 45 °C and stir vigorously for 30 minutes.[13]

-

After the reaction is complete, cool the mixture and wash it with water.[13]

-

Separate the organic phase and dry it over anhydrous sodium sulfate overnight.[13]

-

Remove the organic solvent via distillation to yield the final product, this compound. The reported yield for this method is approximately 98.1%.[13]

Protocol 2: Synthesis from 1-methoxy-4-methyl-6-bromocyclohexane

This alternative synthetic route involves a multi-step process starting from a substituted cyclohexane derivative.

Experimental Protocol:

-

In a reaction vessel, add 3 mol of 1-methoxy-4-methyl-6-bromocyclohexane to 900 mL of a 20% (w/w) sulfolane solution.[14]

-

Adjust the solution's temperature to 10 °C.[14]

-

Add a 10% (w/w) oxalic acid solution to adjust the pH of the mixture to 5.[14]

-

Add 6 mol of potassium peroxodisulfate to the reaction mixture and continue the reaction for 90 minutes.[14]

-

Increase the temperature to 20 °C and add 6 mol of a 15% (w/w) potassium chloride solution and 6 mol of ethylene glycol. Continue the reaction for 1 hour.[15]

-

Allow the solution to separate into layers and isolate the oil layer.[15]

-

Wash the oil layer first with a 50% (w/w) sodium nitrate solution for 30 minutes, followed by an 80% (w/w) solution for 20 minutes.[15]

-

Recrystallize the product from an 85% (w/w) cyclohexanone solution.[15]

-

Dehydrate the final product using anhydrous sodium sulfate to obtain pure this compound.[15]

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry.[12][16]

-

Pharmaceutical Intermediate: It is a key intermediate in the production of various pharmaceutical agents.[12] Notably, it is used in the synthesis of Glimepiride, a medication for treating type 2 diabetes mellitus, and methyl nitrosourea, a compound used in biochemical and cytotoxic research.[3][16] Its role as an intermediate for antineoplastic (anti-cancer) drugs highlights its importance in developing life-saving treatments.[12]

-

Chemical Synthesis Building Block: The predictable reactivity of its ketone group and the stability of the cyclohexanone ring make it highly advantageous for constructing complex molecular scaffolds that form the basis of new drug candidates.[16] It was used in the synthesis of the pinguisane-type sesquiterpenoid acutifolone A.[5]

-

Other Industrial Uses: Beyond pharmaceuticals, it serves as an intermediate in the synthesis of liquid crystals for display technologies and is used as a flavoring agent and in the fragrance industry.[3][12]

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[4][17] Proper safety precautions are essential when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | GHS02 | Warning | H226: Flammable liquid and vapor.[4][17] |

| Acute toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[4][17] |

Precautionary Statements & Handling:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[4][17] Use explosion-proof electrical/ventilating/lighting equipment.[17] Wear protective gloves, clothing, and eye/face protection.[17] Wash skin thoroughly after handling and do not eat, drink, or smoke when using this product.[4][17]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents, strong bases, and strong reducing agents.[17][18] Keep the container tightly closed.[17][18]

-

First Aid:

-

If Swallowed: Call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[17][18]

-

If on Skin: Remove all contaminated clothing immediately. Rinse skin with water/shower.[17][18]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[17][18]

-

If in Eyes: Immediately flush eyes with running water for at least 15 minutes.[17]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[17]

References

- 1. This compound | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanone, 4-methyl- [webbook.nist.gov]

- 3. somu-group.com [somu-group.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 589-92-4 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-methyl cyclohexanone, 589-92-4 [thegoodscentscompany.com]

- 8. Showing Compound this compound (FDB008150) - FooDB [foodb.ca]

- 9. This compound(589-92-4) 1H NMR spectrum [chemicalbook.com]

- 10. Cyclohexanone, 4-methyl- [webbook.nist.gov]

- 11. Cyclohexanone, 4-methyl- [webbook.nist.gov]

- 12. nbinno.com [nbinno.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Synthetic method for organic synthesis intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]

- 15. Page loading... [wap.guidechem.com]

- 16. nbinno.com [nbinno.com]

- 17. sds.metasci.ca [sds.metasci.ca]

- 18. fishersci.com [fishersci.com]

A Technical Guide to Commercial 4-Methylcyclohexanone for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, quality attributes, and synthetic applications of 4-Methylcyclohexanone, a key starting material in pharmaceutical research and development.

Introduction

This compound (CAS No. 589-92-4) is a versatile cyclic ketone that serves as a crucial building block in organic synthesis.[1][2] Its unique molecular structure and reactivity make it an indispensable intermediate in the production of various fine chemicals and active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of the commercial landscape for this compound, including key suppliers, available grades, and critical quality control parameters. Furthermore, it details its application in the synthesis of notable pharmaceutical compounds and provides exemplary experimental protocols for its use.

Commercial Suppliers and Product Specifications

A reliable supply of high-purity this compound is paramount for reproducible results in research and manufacturing.[2][3] Several reputable chemical suppliers offer various grades of this compound. Researchers should always request a Certificate of Analysis (CoA) to verify the quality and purity of the purchased material.[2][3]

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Available Purity/Grade | Key Offerings |

| Sigma-Aldrich (Merck) | ≥98.0% (GC), 99% | Synthesis grade, detailed CoA and safety information available.[4] |

| TCI America | >98.0% (GC) | Reagent grade for research and development. |

| Fisher Scientific | 98+% | For synthesis applications.[5] |

| Simson Pharma Limited | High Purity | Manufacturer and exporter, provides CoA with every compound. |

| BOC Sciences | Research Grade | Supplier of research chemicals and biochemicals, offers custom synthesis.[6] |

| Ningbo Inno Pharmchem Co., Ltd. | High Purity | Manufacturer in China, offers high-purity product for various applications.[1] |

| Somu Organo Chem Pvt Ltd | 99% | Intermediate for Glimepiride, GMP certified facility.[7] |

Table 2: Typical Physical and Chemical Properties of Commercial this compound

| Property | Value | Reference |

| CAS Number | 589-92-4 | [8] |

| Molecular Formula | C₇H₁₂O | [8] |

| Molecular Weight | 112.17 g/mol | [8] |

| Appearance | Clear colorless to slightly yellow liquid | [3][8] |

| Boiling Point | 169-171 °C (lit.) | [8] |

| Melting Point | -41 °C | [8] |

| Density | 0.914 g/mL at 25 °C (lit.) | [8] |

| Refractive Index | n20/D 1.4443 (lit.) | |

| Purity (by GC) | ≥98% or ≥99% | [4][9] |

| Solubility | Not miscible in water | [8] |

Quality Control and Impurity Profile

Ensuring the purity of this compound is critical for its successful application in multi-step syntheses. The primary analytical method for purity assessment is Gas Chromatography (GC).[9] A typical Certificate of Analysis will also include identification by NMR, Mass Spectrometry, and IR spectroscopy.[9]

Potential impurities in commercially available this compound can arise from the manufacturing process, which commonly involves the oxidation of 4-methylcyclohexanol.[8] Incomplete oxidation can lead to residual 4-methylcyclohexanol in the final product. Other potential impurities could include isomers (e.g., 2-methylcyclohexanone or 3-methylcyclohexanone) or byproducts from side reactions.

A standardized analytical method for the determination of methylcyclohexanone in air samples has been developed by NIOSH, which can be adapted for quality control purposes.[10] This method utilizes gas chromatography for separation and quantification.[10]

Applications in Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of several important pharmaceutical compounds. Its applications range from the production of anticancer agents to antidiabetic drugs.[1][7]

Intermediate in the Synthesis of Glimepiride

Glimepiride is a sulfonylurea oral antidiabetic drug used to treat type 2 diabetes mellitus.[7] The synthesis of Glimepiride often involves the use of trans-4-methylcyclohexylamine as a key intermediate.[11] This intermediate is commonly prepared from this compound.[11]

The process involves the oximation of this compound followed by reduction to yield a mixture of cis- and trans-4-methylcyclohexylamine.[11] The desired trans-isomer is then separated and purified.[12]

Experimental Protocol: Synthesis of this compound Oxime (Precursor to the Glimepiride intermediate)

This protocol is based on general oximation procedures for ketones.

-